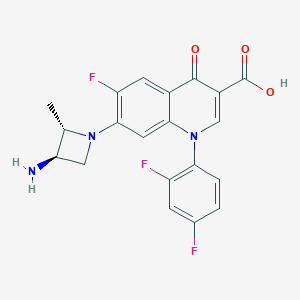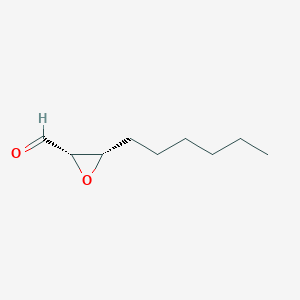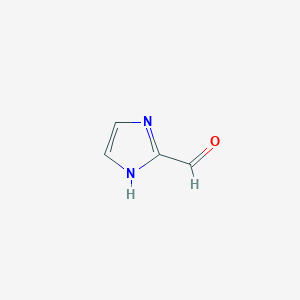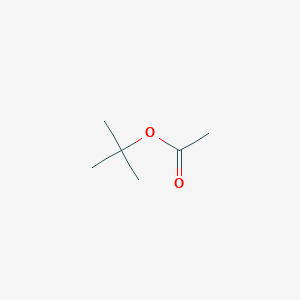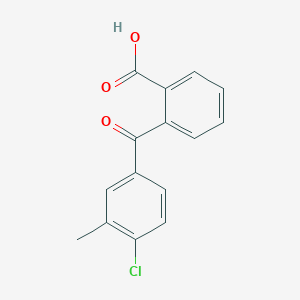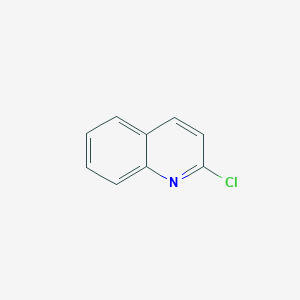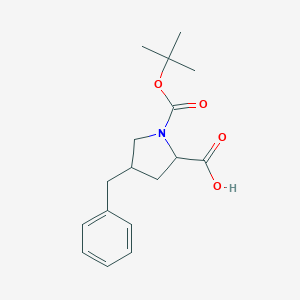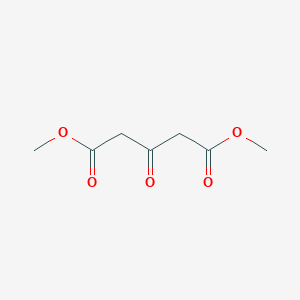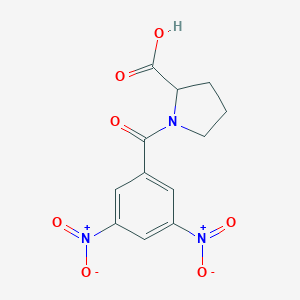
N-(3,5-Dinitrobenzoyl)-DL-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dinitrobenzoyl)-DL-proline, also known as DNBP, is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline, an amino acid that is essential for protein synthesis in living organisms. DNBP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline is not well understood. However, it is believed to react with amino acids in a manner similar to that of other reagents, such as ninhydrin. N-(3,5-Dinitrobenzoyl)-DL-proline reacts with the amino group of amino acids to form a yellow compound, which can be detected using spectrophotometry.
Effets Biochimiques Et Physiologiques
N-(3,5-Dinitrobenzoyl)-DL-proline has no known biochemical or physiological effects in living organisms. It is not used as a drug or therapeutic agent and does not have any known toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It reacts with amino acids in a predictable manner, making it a useful reagent for the determination of amino acids in biological samples. However, N-(3,5-Dinitrobenzoyl)-DL-proline has some limitations. It is not selective for specific amino acids and reacts with all amino acids that contain an amino group. This can lead to interference from other compounds in biological samples, which can make the analysis of specific amino acids difficult.
Orientations Futures
There are several future directions for research on N-(3,5-Dinitrobenzoyl)-DL-proline. One area of research is the development of new methods for the determination of specific amino acids using N-(3,5-Dinitrobenzoyl)-DL-proline. Another area of research is the synthesis of proline-containing peptides using N-(3,5-Dinitrobenzoyl)-DL-proline as a reagent. Additionally, N-(3,5-Dinitrobenzoyl)-DL-proline could be used in the preparation of proline derivatives for use in drug discovery. Further studies are needed to understand the mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline and its potential applications in scientific research.
Conclusion
In conclusion, N-(3,5-Dinitrobenzoyl)-DL-proline is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline and has been synthesized using various methods. N-(3,5-Dinitrobenzoyl)-DL-proline has been used as a reagent for the determination of amino acids in biological samples and in the synthesis of proline-containing peptides. Its mechanism of action is not well understood, but it is believed to react with amino acids in a predictable manner. N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to understand the potential applications of N-(3,5-Dinitrobenzoyl)-DL-proline in scientific research.
Méthodes De Synthèse
N-(3,5-Dinitrobenzoyl)-DL-proline can be synthesized using several methods, including the reaction of 3,5-dinitrobenzoyl chloride with DL-proline in the presence of a base. The reaction yields N-(3,5-Dinitrobenzoyl)-DL-proline as a yellow solid, which can be purified using recrystallization. Other methods for synthesizing N-(3,5-Dinitrobenzoyl)-DL-proline include the reaction of 3,5-dinitrobenzoic acid with DL-proline in the presence of a coupling agent, such as dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N-(3,5-Dinitrobenzoyl)-DL-proline has been used in scientific research as a reagent for the determination of amino acids in biological samples. It has been used in the analysis of peptides and proteins, as well as in the determination of amino acids in urine and other biological fluids. N-(3,5-Dinitrobenzoyl)-DL-proline has also been used in the synthesis of proline-containing peptides and in the preparation of proline derivatives for use in drug discovery.
Propriétés
Numéro CAS |
143492-62-0 |
|---|---|
Nom du produit |
N-(3,5-Dinitrobenzoyl)-DL-proline |
Formule moléculaire |
C12H11N3O7 |
Poids moléculaire |
309.23 g/mol |
Nom IUPAC |
1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18) |
Clé InChI |
ILUIVNFRFIAWLJ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonymes |
N-(3,5-Dinitrobenzoyl)-DL-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



